Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-
Description
Historical Evolution of Chlorinated Sulfonyl Aromatic Compounds
The development of chlorinated sulfonyl aromatic compounds traces its origins to early 20th-century dye chemistry, where sulfonation reactions enabled the creation of water-soluble derivatives from hydrophobic aromatic cores. The strategic introduction of chlorine substituents emerged as a method to modulate electron density and direct subsequent functionalization. By the 1950s, chlorosulfonation techniques using chlorosulfonic acid became standardized for producing derivatives like 4-chlorobenzenesulfonyl chloride, a key precursor to 4,4'-dichlorodiphenyl sulfone.
Industrial demand for thermally stable polymers in the 1960s drove innovation in sulfone chemistry. The Friedel-Crafts condensation of 4-chlorobenzenesulfonyl chloride with chlorobenzene, catalyzed by ferric chloride, became the primary route to polysulfone monomers. This period saw extensive optimization of reaction conditions to suppress hydrolysis of the sulfonyl chloride intermediate, with anhydrous halogenated solvents proving critical for maintaining reagent integrity.
Modern synthetic approaches emphasize atom economy and reduced chlorosulfonic acid stoichiometry. Contemporary methods employ halogenated aliphatic hydrocarbon solvents with alkali metal salts to achieve 85-90% yields of 4-chlorobenzenesulfonyl chloride from chlorobenzene, representing a 15% improvement over classical protocols. These advances enabled the practical synthesis of complex derivatives like 1-chloro-2-[(4-chlorophenyl)sulfonyl]benzene through sequential sulfonylation and chlorination steps.
Table 1: Key Developments in Chlorinated Sulfonyl Aromatic Synthesis
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-(4-chlorophenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDWSGYZBURDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344139 | |
| Record name | 2,4'-Dichlorodiphenylsulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38980-51-7 | |
| Record name | 2,4'-Dichlorodiphenylsulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- typically involves the sulfonylation of 1-chloro-2-nitrobenzene with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can yield corresponding sulfides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of sulfide derivatives.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis: Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- serves as an intermediate in synthesizing diverse organic compounds. It facilitates the formation of various substituted benzene derivatives, enhancing its utility in organic synthesis. The synthesis typically involves the sulfonylation of 1-chloro-2-nitrobenzene with 4-chlorobenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine, under reflux conditions using solvents like dichloromethane or chloroform. Continuous flow processes can be employed in industrial settings to enhance yield and purity via precise control of reaction parameters.
- Biological Activity: Research suggests potential antimicrobial and anticancer properties for Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-. The sulfonyl group can interact with biological targets, such as enzymes and receptors, potentially inhibiting or modulating their activities. Additionally, chlorine atoms may participate in halogen bonding, further influencing the compound's biological interactions. Studies indicate the sulfonyl group can form strong interactions with amino acid residues within enzyme active sites, contributing to inhibitory effects on certain enzymes, making it a candidate for pharmacological exploration.
- Antimicrobial Evaluation: Evaluation of antimicrobial properties has been performed through synthesis, in silico, and in vitro methods .
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atoms may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Tetradifon (Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-)
Chloromethyl Phenyl Sulfone (CAS 7205-98-3)
- Structure : Benzene ring with a chloromethyl (-CH₂Cl) group attached to the sulfonyl moiety.
- Properties :
- Applications : Intermediate in organic synthesis, particularly for sulfonamide drugs.
Benzene, 2-[1-[(4-Chlorophenyl)sulfonyl]-4-phenylbutyl]-1,4-difluoro- (CAS 558464-53-2)
- Structure : Features a 4-phenylbutyl chain and fluorine atoms at positions 1 and 4.
- Properties :
- Applications: Potential use in medicinal chemistry due to fluorinated motifs.
Benzene, 2-[(4-Chlorophenyl)sulfonylmethyl]-1,4-difluoro- (CAS 558462-02-5)
- Structure : Combines sulfonyl, methylthio (-SMe), and fluorine substituents.
- Properties :
Comparative Data Table
Structural and Functional Insights
- Electron Effects : The sulfonyl group (-SO₂-) deactivates the benzene ring, reducing electrophilic substitution reactivity. Compounds with additional electron-withdrawing groups (e.g., Cl, F) exhibit enhanced stability but reduced solubility .
- Substituent Position: Ortho/para chlorine placement influences steric and electronic interactions. For example, Tetradifon’s trichloro-substitution increases toxicity compared to mono-chloro analogs .
- Biological Activity : Fluorinated derivatives (e.g., CAS 558464-53-2) show improved metabolic resistance, making them candidates for drug development .
Biological Activity
Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- is an organic compound notable for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound features a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a para-chlorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 287.16 g/mol. The unique combination of chlorine and sulfonyl groups contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- exhibits significant antimicrobial activity. The sulfonyl group is known to interact with various biological targets, including enzymes and receptors, which may inhibit or modulate their activities. For instance, studies have shown that compounds related to this structure can effectively inhibit the growth of Candida species, with minimum inhibitory concentrations (MICs) as low as 0.00195 μg/mL against clinical isolates of C. albicans .
Table 1: Antimicrobial Activity Against Candida Species
| Compound | MIC (μg/mL) | Effect |
|---|---|---|
| Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- | 0.00195 - 0.0078 | Inhibitory |
| Compound 4 (related structure) | 32 | Fungicidal |
Anticancer Properties
The compound also shows promise as an anticancer agent. Similar sulfonyl compounds have been documented to inhibit cancer cell growth effectively. The mechanism is believed to involve the formation of strong interactions with amino acid residues in enzyme active sites, thereby inhibiting key metabolic pathways essential for cancer cell proliferation .
Case Study: Inhibition of Cancer Cell Growth
In a study focusing on the anticancer effects of sulfonyl compounds, it was found that Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- demonstrated significant inhibitory effects on various cancer cell lines. The specific pathways affected include those involved in cell cycle regulation and apoptosis.
The exact mechanisms through which Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The sulfonyl group may inhibit enzymes critical for microbial growth and cancer cell metabolism.
- Halogen Bonding : The chlorine atoms in the structure may participate in halogen bonding, enhancing interactions with biological macromolecules .
Synthesis and Structural Variants
The synthesis of Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- typically involves the sulfonylation of 1-chloro-2-nitrobenzene with 4-chlorobenzenesulfonyl chloride under basic conditions . Variants of this compound have been synthesized to explore their biological activities further.
Table 2: Structural Variants and Their Properties
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzene, 1-chloro-4-(chloromethyl)- | Contains chloromethyl group | |
| Benzene, 1-chloro-2-ethyl | Ethyl group instead of sulfonyl |
Q & A
Basic: What synthetic methodologies are recommended for preparing Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves sulfonation or nucleophilic substitution. A plausible route is:
Sulfonation of chlorobenzene using concentrated sulfuric acid or sulfur trioxide to introduce the sulfonic acid group.
Coupling with 4-chlorophenyl groups via Friedel-Crafts acylation or Ullmann-type reactions.
Purification via recrystallization or column chromatography.
Validation Techniques:
- NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic proton splitting in ¹H NMR and chlorine environments in ³⁵Cl NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .
- Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O) stretching vibrations near 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ .
Advanced: How does the sulfonyl group influence the electronic environment of the benzene ring in electrophilic substitution reactions?
Methodological Answer:
The sulfonyl group is a strong electron-withdrawing group (EWG) due to resonance and inductive effects:
- Meta-Directing : Deactivates the ring, directing incoming electrophiles to the meta position relative to the sulfonyl group.
- Reactivity Modulation : Reduces electron density, making the ring less reactive toward electrophiles like nitration or halogenation. Computational studies (e.g., DFT) can map electron density distribution and predict regioselectivity .
Experimental Validation:
- Hammett Constants : Use σ values to quantify substituent effects.
- Kinetic Studies : Compare reaction rates with/without sulfonyl groups .
Basic: What spectroscopic signatures distinguish Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- from its structural analogs?
Methodological Answer:
- ¹H NMR :
- Aromatic protons adjacent to sulfonyl groups show deshielding (~7.5–8.5 ppm).
- Coupling patterns distinguish para-substituted chlorophenyl groups (e.g., doublet of doublets) .
- ¹³C NMR :
- X-ray Crystallography : Confirms spatial arrangement of sulfonyl and chloro substituents .
Advanced: What computational models predict the environmental persistence of chlorinated sulfonyl aromatics?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model hydrolysis rates in aquatic systems.
- Quantitative Structure-Activity Relationship (QSAR) : Correlate log Kow values with bioaccumulation potential.
- Degradation Pathways : Predict photolytic cleavage of C–S bonds using TD-DFT .
Case Study : Mitotane (a chlorinated ethylbenzene derivative) undergoes DDT-like degradation, forming stable metabolites. Similar pathways may apply to sulfonyl analogs .
Basic: How do solvent polarity and temperature affect the stability of Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]-?
Methodological Answer:
- Solubility : High in polar aprotic solvents (e.g., DMSO, DMF) due to sulfonyl group polarity.
- Thermal Stability : Decomposes above 200°C; monitor via thermogravimetric analysis (TGA).
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials .
Advanced: What isotopic labeling strategies (e.g., ³⁶Cl) trace metabolic pathways of this compound?
Methodological Answer:
- Synthesis of ³⁶Cl-Labeled Analog : Substitute natural chlorine with ³⁶Cl via nucleophilic aromatic substitution.
- Tracer Studies :
Basic: What safety protocols are essential for handling chlorinated sulfonyl aromatics?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure.
- Waste Disposal : Neutralize sulfonyl groups with alkaline hydrolysis before disposal.
- Emergency Procedures : Use activated charcoal for spill containment .
Advanced: How do steric effects from sulfonyl groups influence catalytic hydrogenation of the benzene ring?
Methodological Answer:
- Steric Hindrance : Sulfonyl groups impede catalyst (e.g., Pd/C) access to the ring.
- Reaction Optimization :
- Use high-pressure H₂ (5–10 atm) and elevated temperatures.
- Monitor progress via GC-MS to detect partial vs. full hydrogenation .
Basic: Which chromatographic methods resolve Benzene, 1-chloro-2-[(4-chlorophenyl)sulfonyl]- from byproducts?
Methodological Answer:
- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; UV detection at 254 nm.
- GC-MS : Derivatize with trimethylsilyl groups to improve volatility .
Advanced: How do substituent variations on the sulfonyl group alter bioactivity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
